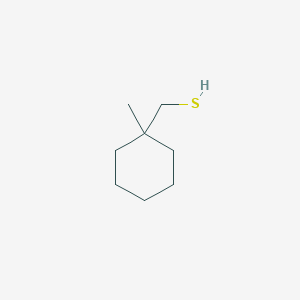
(1-Methylcyclohexyl)methanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methylcyclohexyl)methanethiol: is an organic compound characterized by a cyclohexyl ring with a methyl group attached to the first carbon and a methanethiol group attached to the methylene group. This compound is part of the thiol family, known for their distinctive sulfur-containing functional group, which imparts unique chemical properties.
Synthetic Routes and Reaction Conditions:
From Methanethiol and Cyclohexylmethyl Halides: One common synthetic route involves the reaction of methanethiol with cyclohexylmethyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group displaces the halide ion.
Reduction of Cyclohexanone Derivatives: Another method involves the reduction of cyclohexanone derivatives that have been previously functionalized with a thiol group. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods: In industrial settings, the production of This compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
作用機序
Target of Action
(1-Methylcyclohexyl)methanethiol is a complex organic compound that primarily targets the sulfur metabolism in various organisms . The primary target of this compound is the enzyme methanethiol oxidase (MTO), which is responsible for the degradation of methanethiol . MTO is an activity of selenium-binding protein 1 (SELENBP1), which is considered a tumor suppressor and is often downregulated in tumor tissues .
Mode of Action
The compound interacts with its targets by participating in various biochemical reactions. Methanethiol, a related compound, is known to participate in both substitution and elimination reactions
Biochemical Pathways
This compound is involved in the sulfur metabolism pathway . Dysregulation of sulfur metabolism can result in elevated levels of volatile sulfur compounds (VSCs) in body fluids, breath, and/or excretions of cancer patients . Methanethiol is the predominant cancer-associated VSC and has been proposed as a promising biomarker for non-invasive cancer diagnosis .
Pharmacokinetics
Methanethiol is rapidly degraded in the body, primarily through the action of MTO . The bioavailability of this compound would be influenced by factors such as its rate of absorption, distribution, metabolism, and excretion, which are yet to be determined.
Result of Action
It is known that dysregulation of sulfur metabolism, potentially influenced by this compound, is associated with various types of cancer . Elevated levels of methanethiol, a related compound, have been linked to poor clinical outcomes in cancer patients .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other sulfur compounds, pH, temperature, and the presence of specific enzymes can all affect the compound’s reactivity and stability
化学反応の分析
(1-Methylcyclohexyl)methanethiol: undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Although less common, the compound can undergo reduction reactions under specific conditions.
Substitution Reactions: The thiol group can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, aryl halides, and strong bases
Major Products Formed:
Disulfides: Resulting from the oxidation of the thiol group.
Sulfonic Acids: Formed under more vigorous oxidation conditions.
Substituted Thiols: Resulting from substitution reactions.
科学的研究の応用
(1-Methylcyclohexyl)methanethiol: has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Studied for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Employed in the production of fragrances, flavors, and other specialty chemicals.
類似化合物との比較
Methanethiol (Methyl mercaptan)
Ethanethiol (Ethyl mercaptan)
Benzyl mercaptan
Thiophenol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
(1-methylcyclohexyl)methanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16S/c1-8(7-9)5-3-2-4-6-8/h9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIDFKWNJKPGDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)CS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethylbenzenesulfonamide](/img/structure/B2827289.png)
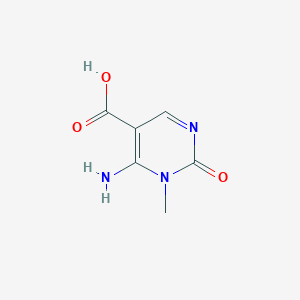
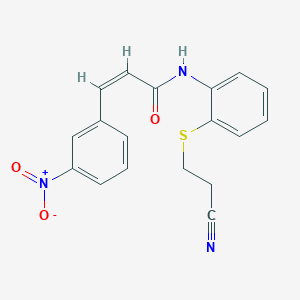
![5-{[(2-Chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylic acid](/img/structure/B2827297.png)
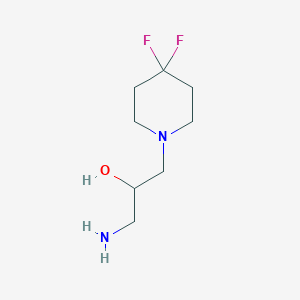

![N-[(4-chlorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2827302.png)
![N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B2827303.png)
![N-(5-((2,4-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2827304.png)
![(1R,4R)-2-[(3-chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/new.no-structure.jpg)

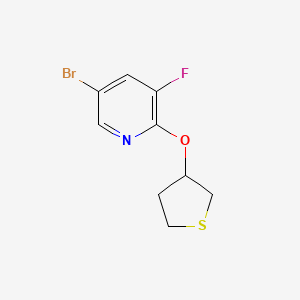
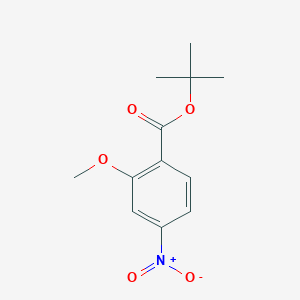
![ethyl 3-{[3-cyano-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}propanoate](/img/structure/B2827312.png)
